((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol(1:1)
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Overview
Description
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a hydroxyethyl group and a 2,4-dinitrophenylthioacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate typically involves a two-step process. The first step is the preparation of the hydroxyethyl ammonium salt, which is achieved by reacting mono-, di-, or tri-alkyl tertiary amines with hydrochloric acid and ethylene oxide under mild reaction conditions This reaction is carried out in an anhydrous solvent, such as ethanol, to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The 2,4-dinitrophenylthioacetate moiety can be reduced to form amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate involves its interaction with molecular targets through its quaternary ammonium moiety. This positively charged group interacts with negatively charged cellular components, leading to disruption of cell membranes and inhibition of cellular processes. The 2,4-dinitrophenylthioacetate group can also form covalent bonds with nucleophiles, further enhancing its biological activity .
Comparison with Similar Compounds
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate is unique due to its combination of a hydroxyethyl group and a 2,4-dinitrophenylthioacetate moiety. Similar compounds include:
Monoalkyl dimethyl hydroxyethyl ammonium chloride: Lacks the 2,4-dinitrophenylthioacetate group.
Didecyl methyl hydroxyethyl ammonium chloride: Contains a different alkyl chain length.
Trioctyl hydroxyethyl ammonium chloride: Has a different alkyl substitution pattern.
These similar compounds differ in their chemical properties and applications, highlighting the uniqueness of Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate .
Properties
CAS No. |
105892-20-4 |
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Molecular Formula |
C10H13N3O7S |
Molecular Weight |
319.29 g/mol |
IUPAC Name |
2-aminoethanol;2-(2,4-dinitrophenyl)sulfanylacetic acid |
InChI |
InChI=1S/C8H6N2O6S.C2H7NO/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16;3-1-2-4/h1-3H,4H2,(H,11,12);4H,1-3H2 |
InChI Key |
MNEKBQKPLOECLB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N |
Synonyms |
((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol (1:1) |
Origin of Product |
United States |
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